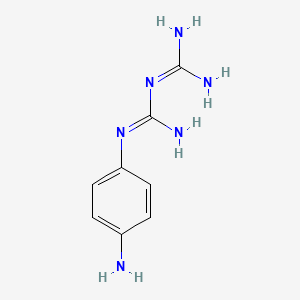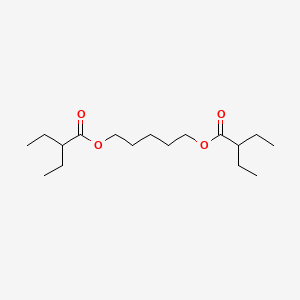
Pentane-1,5-diyl bis(2-ethylbutanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-1,5-diyl bis(2-ethylbutanoate) is a chemical compound with the molecular formula C14H26O4. It is known for its unique structure, which consists of a pentane backbone with two 2-ethylbutanoate groups attached at the 1 and 5 positions. This compound is used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(2-ethylbutanoate) typically involves the esterification of pentane-1,5-diol with 2-ethylbutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of pentane-1,5-diyl bis(2-ethylbutanoate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Pentane-1,5-diyl bis(2-ethylbutanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of pentane-1,5-diyl bis(2-ethylbutanoic acid).
Reduction: Formation of pentane-1,5-diyl bis(2-ethylbutanol).
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentane-1,5-diyl bis(2-ethylbutanoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ester linkage.
Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and lubricants.
Mecanismo De Acción
The mechanism of action of pentane-1,5-diyl bis(2-ethylbutanoate) involves the hydrolysis of the ester bonds to release the corresponding alcohols and acids. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released products can then interact with various molecular targets and pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Pentane-1,5-diyl bis(2-methylbutanoate): Similar structure but with methyl groups instead of ethyl groups.
Hexane-1,6-diyl bis(2-ethylbutanoate): Similar ester groups but with a hexane backbone.
Pentane-1,5-diyl bis(2-propylbutanoate): Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
Pentane-1,5-diyl bis(2-ethylbutanoate) is unique due to its specific ester groups and pentane backbone, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
6624-72-2 |
|---|---|
Fórmula molecular |
C17H32O4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
5-(2-ethylbutanoyloxy)pentyl 2-ethylbutanoate |
InChI |
InChI=1S/C17H32O4/c1-5-14(6-2)16(18)20-12-10-9-11-13-21-17(19)15(7-3)8-4/h14-15H,5-13H2,1-4H3 |
Clave InChI |
SOXMMPCGTTZVHH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)OCCCCCOC(=O)C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


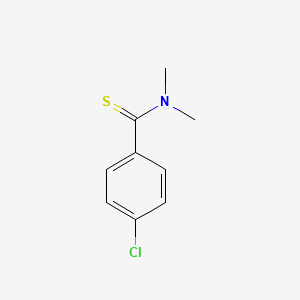
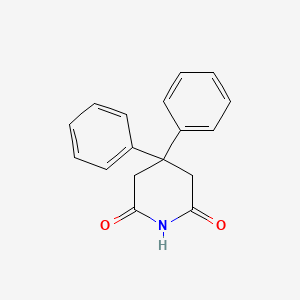
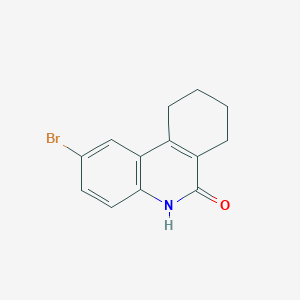
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
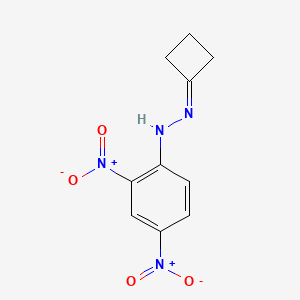
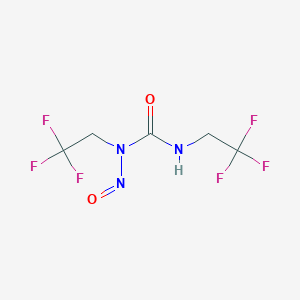
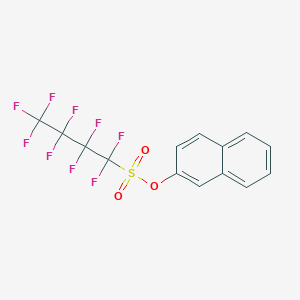
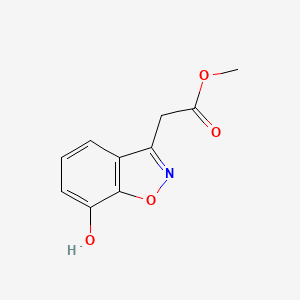
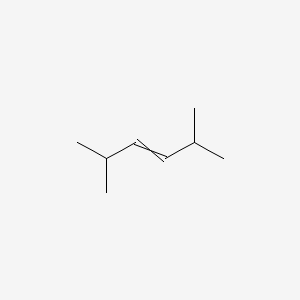
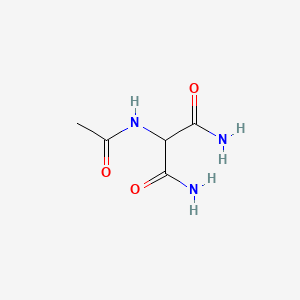
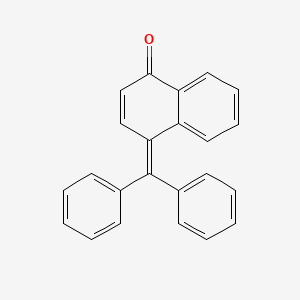
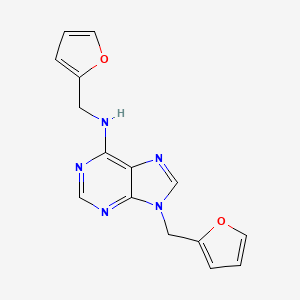
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
